1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
CAS No.: 776-40-9
Cat. No.: VC7923248
Molecular Formula: C8H4Br2F4
Molecular Weight: 335.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 776-40-9 |
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Molecular Formula | C8H4Br2F4 |
Molecular Weight | 335.92 g/mol |
IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene |
Standard InChI | InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 |
Standard InChI Key | WTBYGXCRADGSLY-UHFFFAOYSA-N |
SMILES | C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br |
Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br |
Introduction
Synthetic Routes
The compound is synthesized via halogenation of tetrafluorobenzene derivatives. A notable method involves bromination of 2,3,5,6-tetrafluoroxylene using bromine in the presence of a Lewis acid catalyst . Alternative routes include nucleophilic substitution reactions on pre-functionalized fluorinated benzenes.
Polymerization Applications
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a precursor for poly(2,3,5,6-tetrafluoro-para-phenylene vinylene) (PTFPPV), a conjugated polymer investigated for its electronic properties . Polymerization typically employs sodium hydride (NaH) to eliminate HBr, forming vinylene (-CH=CH-) linkages:
Table 2: Polymerization Outcomes
Parameter | Observation | Source |
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Molecular Weight (Mn) | <5,000 Da | |
Band Gap | ~3 eV (absorption onset: 400 nm) | |
Conductivity Post-Doping | No significant increase |
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Electronic and Optical Properties
PTFPPV derived from this monomer exhibits a band gap of 3 eV, as determined by UV-Vis-NIR spectroscopy . This wide band gap classifies it as a semiconductor, though doping with agents like nitrosonium hexafluorophosphate (NOPF₆) or sodium naphthalide failed to enhance conductivity . Theoretical studies attribute this to limited interchain charge transport and steric hindrance from fluorine atoms .
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Safety and Handling
The bromomethyl groups render the compound highly reactive and toxic. Key safety considerations include:
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Toxicity: Alkylating agent; potential carcinogen.
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Handling: Use gloves, goggles, and fume hoods to avoid exposure .
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Industrial and Research Relevance
Future Directions
Ongoing research aims to optimize polymerization conditions to achieve higher molecular weights and explore co-polymer systems for organic electronics . Modifying the fluorine substitution pattern or introducing electron-donating co-monomers could reduce the band gap for photovoltaic applications.
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